molecular formula C22H25BrN2O2 B11235540 1-(4-bromophenyl)-N-[4-(morpholin-4-yl)phenyl]cyclopentanecarboxamide

1-(4-bromophenyl)-N-[4-(morpholin-4-yl)phenyl]cyclopentanecarboxamide

Cat. No.: B11235540
M. Wt: 429.3 g/mol
InChI Key: OXDAMCYBIBVKFA-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-N-[4-(morpholin-4-yl)phenyl]cyclopentanecarboxamide is a complex organic compound with a unique structure that includes a bromophenyl group, a morpholinyl group, and a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-N-[4-(morpholin-4-yl)phenyl]cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the bromophenyl and morpholinyl intermediates. One common method involves the reaction of 4-bromobenzoyl chloride with morpholine to form 4-bromophenyl morpholin-4-yl ketone. This intermediate is then reacted with cyclopentanecarboxylic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-N-[4-(morpholin-4-yl)phenyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bromophenyl oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(4-bromophenyl)-N-[4-(morpholin-4-yl)phenyl]cyclopentanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-[4-(morpholin-4-yl)phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues, while the morpholinyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-bromophenyl)-N-[4-(morpholin-4-yl)phenyl]cyclopentanecarboxamide is unique due to its combination of a bromophenyl group, a morpholinyl group, and a cyclopentanecarboxamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C22H25BrN2O2

Molecular Weight

429.3 g/mol

IUPAC Name

1-(4-bromophenyl)-N-(4-morpholin-4-ylphenyl)cyclopentane-1-carboxamide

InChI

InChI=1S/C22H25BrN2O2/c23-18-5-3-17(4-6-18)22(11-1-2-12-22)21(26)24-19-7-9-20(10-8-19)25-13-15-27-16-14-25/h3-10H,1-2,11-16H2,(H,24,26)

InChI Key

OXDAMCYBIBVKFA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)N4CCOCC4

Origin of Product

United States

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